molecular formula C25H20OS2 B14636738 1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)- CAS No. 54113-36-9

1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-

Cat. No.: B14636738
CAS No.: 54113-36-9
M. Wt: 400.6 g/mol
InChI Key: AIWUXAGZJYKSMD-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with two thioether substituents, one of which is attached to a methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1,1’-biphenyl with thiophenol derivatives under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiophenol displaces the bromine atom on the biphenyl ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding biphenyl thiols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization of the compound. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA typically yields the corresponding sulfoxides or sulfones.

Scientific Research Applications

1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- involves its interaction with specific molecular targets. The thioether groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The biphenyl core provides a rigid scaffold that can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- can be compared with other biphenyl derivatives, such as:

    1,1’-Biphenyl, 2,2’-dithiol: This compound has two thiol groups instead of thioether groups, which can lead to different reactivity and biological activities.

    1,1’-Biphenyl, 2,2’-dimethoxy: The presence of methoxy groups instead of thioether groups can affect the compound’s electronic properties and reactivity.

    1,1’-Biphenyl, 2,2’-dichloro:

The uniqueness of 1,1’-Biphenyl, 2-[(3-methoxyphenyl)thio]-2’-(phenylthio)- lies in its combination of thioether and methoxyphenyl groups, which provide distinct chemical and biological properties.

Properties

CAS No.

54113-36-9

Molecular Formula

C25H20OS2

Molecular Weight

400.6 g/mol

IUPAC Name

1-methoxy-3-[2-(2-phenylsulfanylphenyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C25H20OS2/c1-26-19-10-9-13-21(18-19)28-25-17-8-6-15-23(25)22-14-5-7-16-24(22)27-20-11-3-2-4-12-20/h2-18H,1H3

InChI Key

AIWUXAGZJYKSMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC=CC=C2C3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

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